

Physical properties of 4'-Chloro-3'-fluoroacetophenone (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4'-Chloro-3'-fluoroacetophenone*

Cat. No.: *B117306*

[Get Quote](#)

Technical Guide: Physical Properties of 4'-Chloro-3'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **4'-Chloro-3'-fluoroacetophenone**, with a specific focus on its melting and boiling points. The information herein is compiled for use by researchers, scientists, and professionals in drug development and related fields.

Core Physical Properties

4'-Chloro-3'-fluoroacetophenone is a halogenated benzene derivative with the chemical formula C_8H_6ClFO .^[1] It presents as a white to pale yellow crystalline powder or fused solid at room temperature.^[2]

Data Summary

The quantitative physical property data for **4'-Chloro-3'-fluoroacetophenone** is summarized in the table below for ease of reference and comparison.

Physical Property	Value	Source
Melting Point	41.0 to 45.0 °C	[3] [4] [5]
Melting Point	36.0 to 46.0 °C	[2]
Boiling Point	247.6 ± 20.0 °C (Predicted)	[4] [5]

Experimental Protocols

Precise determination of physical properties such as melting and boiling points is fundamental for the characterization and quality control of chemical compounds. While specific experimental data for the determination of these properties for **4'-Chloro-3'-fluoroacetophenone** is not publicly detailed, the following sections describe the standard methodologies employed for such analyses.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[\[6\]](#) It is a crucial indicator of purity, as impurities tend to depress and broaden the melting range.[\[6\]](#) The capillary method is a common and reliable technique for determining the melting point.

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or DigiMelt)[\[7\]](#)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle (for sample preparation)

Procedure:

- Sample Preparation: The crystalline sample must be completely dry and finely powdered to ensure uniform heat distribution.[6] A small amount of the powdered sample is introduced into the open end of a capillary tube and compacted at the sealed bottom.[8][9]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[9] A preliminary, rapid heating can be performed to determine an approximate melting range.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9]

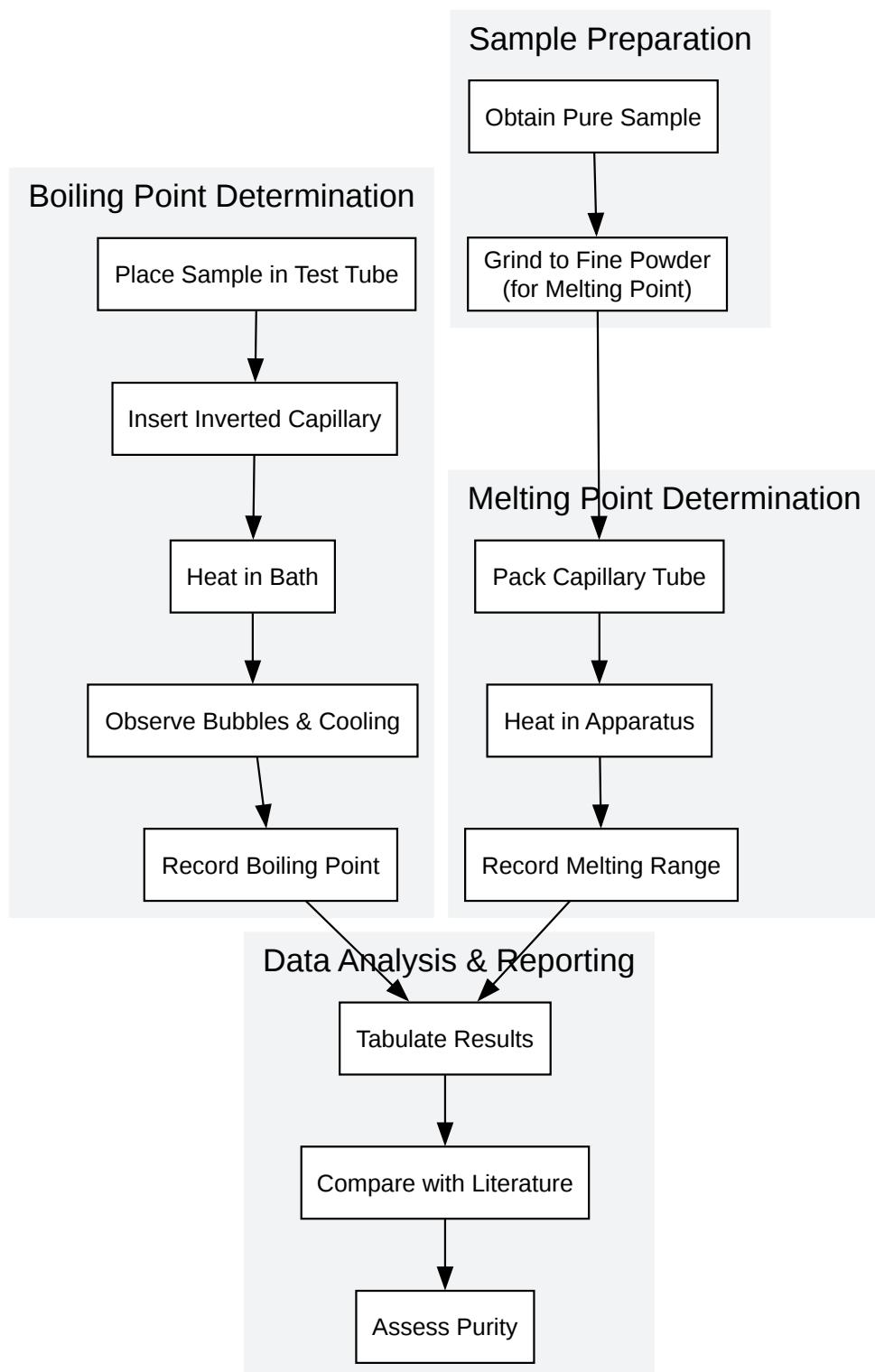
Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] For small sample quantities, the capillary method is a widely used technique.[11]

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air in the capillary is replaced by the substance's vapor. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.[11][12]

Apparatus:

- Thiele tube or other heating bath (e.g., oil bath)[10][12]
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner or hot plate)


Procedure:

- Sample Preparation: A small volume of the liquid is placed in the small test tube.
- Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube. The test tube is then attached to a thermometer, and the assembly is immersed in a heating bath.[10][12]
- Heating: The heating bath is heated gently. As the temperature rises, air will be expelled from the capillary tube, eventually being replaced by the vapor of the liquid.[11]
- Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat source is then removed.[11]
- Boiling Point Reading: The temperature is recorded at the moment the bubbling stops and the liquid begins to be drawn back into the capillary tube. This temperature is the boiling point of the liquid.[11][12]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound like **4'-Chloro-3'-fluoroacetophenone**.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the melting and boiling points of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4'-Chloro-3'-fluoroacetophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 151945-84-5 CAS MSDS (4-CHLORO-3-FLUOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-CHLORO-3-FLUOROACETOPHENONE | 151945-84-5 [amp.chemicalbook.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. jove.com [jove.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of 4'-Chloro-3'-fluoroacetophenone (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117306#physical-properties-of-4-chloro-3-fluoroacetophenone-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com